6-chloro-N-(2,4-dichlorobenzyl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
6-chloro-N-[(2,4-dichlorophenyl)methyl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl3N3/c12-8-2-1-7(9(13)3-8)5-15-11-4-10(14)16-6-17-11/h1-4,6H,5H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVMVSVQVWJERJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CNC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-chloro-N-(2,4-dichlorobenzyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and anti-inflammatory effects. This article reviews the biological activity of this compound based on diverse research findings, including structure-activity relationships (SAR), case studies, and experimental data.
Chemical Structure and Synthesis
The compound features a pyrimidine core substituted with a chloro group at position 6 and a 2,4-dichlorobenzyl moiety. The synthesis of such compounds typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes that allow for the introduction of various substituents to enhance biological activity.
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds often exhibit significant anticancer properties. For instance, studies have shown that similar pyrimidine derivatives can inhibit key signaling pathways involved in tumor growth. In particular, compounds with a 2,4-dichlorobenzyl substitution have been noted for their ability to inhibit vascular endothelial growth factor receptor (VEGFR) activity, which is crucial for angiogenesis in tumors .
Table 1: Summary of Anticancer Activity
| Compound | IC50 (μM) | Target |
|---|---|---|
| This compound | TBD | VEGFR |
| N4-(3-bromophenyl)-6-phenylmethylpyrimidine | 0.078 | EGFR |
| N4-phenylsubstituted derivatives | 0.064 - 0.077 | CCR4 |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays indicate that it may inhibit chemotaxis of immune cells by acting as a CCR4 antagonist. This mechanism is particularly relevant in conditions characterized by excessive inflammation .
Structure-Activity Relationship (SAR)
The SAR studies conducted on related pyrimidine derivatives highlight the importance of specific substituents in enhancing biological activity:
- Chloro Substituents : The presence of chlorine atoms at the 2 and 4 positions of the benzyl group significantly enhances the compound's potency against various targets.
- Pyrimidine Core Modifications : Changes to the pyrimidine ring itself can alter binding affinity and selectivity towards specific receptors.
Case Studies
Several case studies have documented the efficacy of similar compounds in preclinical models:
- In Vivo Studies : Animal models treated with related pyrimidine derivatives showed reduced tumor sizes compared to controls, suggesting potential therapeutic applications in oncology.
- Cytotoxicity Assessments : Evaluations on primary mammalian cell lines revealed low cytotoxicity for certain derivatives, indicating a favorable safety profile alongside efficacy .
Scientific Research Applications
Anti-inflammatory Applications
Pyrimidine derivatives, including 6-chloro-N-(2,4-dichlorobenzyl)pyrimidin-4-amine, have been extensively studied for their anti-inflammatory effects. Research indicates that many pyrimidine compounds inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response.
Case Studies
- A study demonstrated that certain pyrimidine derivatives exhibited significant COX-2 inhibitory activity with IC50 values comparable to established NSAIDs like celecoxib .
- In vivo studies using carrageenan-induced paw edema models showed that these compounds could effectively reduce inflammation, suggesting their potential as therapeutic agents for inflammatory disorders .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Pyrimidine derivatives are known to exhibit a broad spectrum of activity against various pathogens.
Types of Activity
- Antibacterial : Several studies have indicated that pyrimidine compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Antifungal : Research has shown effectiveness against common fungal strains, indicating potential applications in treating fungal infections .
Case Studies
- A review highlighted the antibacterial efficacy of various pyrimidine derivatives against resistant strains of bacteria, demonstrating their potential as alternatives to traditional antibiotics .
Anticancer Properties
Emerging research suggests that this compound may possess anticancer properties through its ability to modulate key signaling pathways involved in cell proliferation and apoptosis.
Case Studies
- In vitro studies have shown that certain pyrimidine derivatives can inhibit cancer cell proliferation in various cancer lines, suggesting their potential as chemotherapeutic agents .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) of pyrimidine derivatives is crucial for optimizing their pharmacological profiles. Modifications at specific positions on the pyrimidine ring can enhance potency and selectivity for desired biological targets.
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
Halogenation : The 2,4-dichlorobenzyl group optimizes hydrophobic binding in receptor pockets, while fluorine (e.g., 4-fluorobenzyl) reduces steric hindrance .
Electron-Withdrawing Groups : Trifluoromethyl substituents enhance kinase inhibition by increasing electron-deficient character, improving interactions with ATP-binding sites .
Piperazino Modifications: Polar groups like ethoxycarbonyl or dimethylaminomethyl improve solubility without compromising target affinity .
Preparation Methods
Synthesis of 2-amino-4,6-dichloropyrimidine
The fundamental intermediate for preparing the target compound is 2-amino-4,6-dichloropyrimidine , which can be synthesized by chlorination of 2-amino-4,6-dihydroxypyrimidine using phosphorus oxychloride (POCl3) in the presence of an acid scavenger such as N,N-dimethylaniline. This reaction is typically conducted at moderate temperatures (40–90 °C, optimally 55–68 °C) without the need for reflux or large excesses of reagents, improving yield and reducing hazardous waste.
Key reaction parameters for 2-amino-4,6-dichloropyrimidine synthesis:
| Parameter | Condition/Value |
|---|---|
| Starting material | 2-amino-4,6-dihydroxypyrimidine |
| Chlorinating agent | Phosphorus oxychloride (POCl3) |
| Acid scavenger | N,N-dimethylaniline |
| Temperature | 40–90 °C (optimum 55–68 °C) |
| Reaction time | ~8 hours |
| Molar ratios (POCl3:substrate) | 2.8:1 to 5:1 (preferably 3.4:1 to 4.2:1) |
| Yield | ~70% |
After reaction completion, the mixture is quenched with hot water, neutralized with sodium hydroxide, filtered, and recrystallized to purify the product.
Amination to Form 6-chloro-N-(2,4-dichlorobenzyl)pyrimidin-4-amine
Nucleophilic Substitution with 2,4-Dichlorobenzylamine
The key step to synthesize This compound involves nucleophilic substitution of the 4-chloro group on the pyrimidine ring by 2,4-dichlorobenzylamine.
A typical procedure is as follows:
- React 2,4-dichlorobenzylamine (1.76 g, 10 mmol) with the pyrimidine intermediate (compound 3, 3.05 g, 10 mmol) in N-methyl-2-pyrrolidone (NMP, 30 mL).
- Add a base such as N,N-diisopropylethylamine (DIEA, 2.60 g, 20 mmol) to facilitate the substitution.
- Stir the mixture at 90 °C for 12 hours.
- After cooling, add water and extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the residue by silica gel column chromatography using hexane/ethyl acetate (5:2 v/v) as eluent to obtain the pure compound.
This method yields the target compound as a white solid with high purity.
Alternative Synthetic Routes and Modifications
Use of 6-chloro-2,4-diaminopyrimidine Derivatives
Some patents describe the preparation of related pyrimidine derivatives starting from 6-chloro-2,4-diaminopyrimidine, which itself can be synthesized from ethyl cyanoacetate and guanidine via intermediate 2,6-diamino-4-hydroxypyrimidine, followed by chlorination with POCl3. This route allows for further functionalization at the amino groups and can be adapted for preparing analogs of this compound.
The reaction with 2,4-dichlorobenzylamine or other amines is typically conducted in alcohol solvents (methanol or ethanol) at mild temperatures (30–40 °C) or reflux, followed by isolation and purification steps involving crystallization and filtration.
Reaction Optimization and Analytical Data
Reaction Yields and Purity
- The nucleophilic substitution step typically achieves yields above 90% under optimized conditions.
- Purity is confirmed by ^1H-NMR, showing characteristic aromatic and pyrimidine proton signals, and by mass spectrometry (ESI-MS), with molecular ion peaks consistent with the expected molecular weight (e.g., m/z ~ 338.1 [M+H]^+ for related compounds).
Analytical Techniques
- High-performance liquid chromatography (HPLC) is used to monitor reaction progress and purity, with typical retention times around 30 minutes under specified conditions.
- Impurity levels are kept below 1%, ensuring suitability for pharmaceutical applications.
Summary Table of Preparation Steps
| Step No. | Reaction Description | Reagents/Conditions | Product/Notes |
|---|---|---|---|
| 1 | Chlorination of 2-amino-4,6-dihydroxypyrimidine | POCl3, N,N-dimethylaniline, 55–68 °C, 8 h | 2-amino-4,6-dichloropyrimidine (~70% yield) |
| 2 | Nucleophilic substitution at 4-position | 2,4-dichlorobenzylamine, DIEA, NMP, 90 °C, 12 h | This compound (high purity) |
| 3 | Purification | Extraction, silica gel chromatography | White solid product |
Q & A
Q. What synthetic methodologies are most effective for preparing 6-chloro-N-(2,4-dichlorobenzyl)pyrimidin-4-amine, and how can reaction yields be optimized?
The synthesis typically involves nucleophilic substitution between 6-chloropyrimidin-4-amine and 2,4-dichlorobenzyl halides. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .
- Catalysis : Base catalysts like K₂CO₃ or Et₃N improve deprotonation of the amine group, accelerating the reaction .
- Temperature control : Reactions at 80–100°C for 12–24 hours achieve >70% yields, though microwave-assisted synthesis may reduce time .
Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity products .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
A multi-technique approach is recommended:
- NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorobenzyl groups) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 328.98) .
- X-ray crystallography : Resolves ambiguities in stereochemistry, as demonstrated for analogs like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl] derivatives .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Antimicrobial screening : Broth microdilution assays (MIC values against S. aureus or E. coli) .
- Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination via fluorescence-based protocols) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess therapeutic potential .
Advanced Research Questions
Q. How can contradictions in reported spectroscopic data for structurally similar analogs be resolved?
Discrepancies in NMR or XRD data often arise from:
- Conformational flexibility : Intramolecular hydrogen bonding (e.g., N–H⋯N interactions in pyrimidine derivatives) alters chemical shifts .
- Polymorphism : Crystallization conditions (solvent, temperature) may produce different crystal forms, as seen in N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl] analogs .
- Solvent effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) influence peak splitting patterns .
Resolution requires cross-validation with computational methods (DFT calculations for NMR prediction) or single-crystal XRD .
Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., acetylcholinesterase) .
- MD simulations : AMBER or GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR modeling : Correlate substituent effects (e.g., Cl vs. CF₃ groups) with bioactivity using descriptors like logP or HOMO-LUMO gaps .
Q. How do structural modifications (e.g., substituent variation) impact enzyme inhibition potency?
A comparative analysis of analogs reveals:
Substituent electronegativity and steric bulk directly influence binding kinetics. Chlorine atoms enhance halogen bonding, while bulky groups reduce accessibility .
Q. What advanced reaction engineering approaches improve scalability without compromising purity?
- Flow chemistry : Continuous-flow reactors minimize side reactions (e.g., dihalogenation) by precise control of residence time .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .
- Membrane separation : Nanofiltration removes unreacted starting materials efficiently .
Q. Methodological Notes
- Data validation : Cross-reference experimental results with computational predictions (e.g., Gaussian for IR spectra) to resolve ambiguities .
- Contradiction analysis : Use statistical tools (e.g., PCA) to identify outliers in biological assay datasets .
- Ethical compliance : Adhere to in vitro research guidelines; avoid misinterpretation of bioactivity data for therapeutic claims .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
